(3-((4-Methylbenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)(1-(methylsulfonyl)piperidin-4-yl)methanone
Description
The compound "(3-((4-Methylbenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)(1-(methylsulfonyl)piperidin-4-yl)methanone" features a benzothiazole core substituted with a methyl group at the 4-position, linked via an oxy-azetidine moiety to a piperidin-4-ylmethanone scaffold bearing a methylsulfonyl group. This structure combines heterocyclic motifs (azetidine, piperidine, benzothiazole) with a sulfonyl group, which may enhance solubility and target binding.
Properties
IUPAC Name |
[3-[(4-methyl-1,3-benzothiazol-2-yl)oxy]azetidin-1-yl]-(1-methylsulfonylpiperidin-4-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O4S2/c1-12-4-3-5-15-16(12)19-18(26-15)25-14-10-20(11-14)17(22)13-6-8-21(9-7-13)27(2,23)24/h3-5,13-14H,6-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSBNRDPHCSOULN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)SC(=N2)OC3CN(C3)C(=O)C4CCN(CC4)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It’s known that thiazole derivatives have a broad range of biological activities, including antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-alzheimer, antihypertensive, antioxidant, and hepatoprotective activities.
Mode of Action
For instance, some thiazole derivatives have been found to induce S phase arrest, up-regulate pro-apoptotic proteins, down-regulate anti-apoptotic proteins, activate caspase-3, and subsequently induce mitochondrial dysfunction to induce cell apoptosis.
Biochemical Pathways
Thiazole derivatives are known to interact with a variety of biochemical pathways due to their broad spectrum of biological activities.
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes. These properties may influence the bioavailability of the compound.
Biological Activity
The compound (3-((4-Methylbenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)(1-(methylsulfonyl)piperidin-4-yl)methanone is a synthetic organic molecule with a complex structure that suggests significant biological activity. This article explores its potential therapeutic applications, mechanisms of action, and relevant research findings.
Structural Characteristics
This compound features:
- Azetidine ring : A four-membered nitrogen-containing heterocycle.
- Piperidine moiety : A six-membered ring containing one nitrogen atom.
- Methylbenzo[d]thiazole group : Known for its diverse pharmacological properties.
The combination of these structural components indicates potential interactions with various biological targets, possibly leading to therapeutic effects.
Target Interaction
Research indicates that the compound may interact with key biological targets such as:
- Monoamine oxidase (MAO) : Enzymes involved in neurotransmitter metabolism. Compounds with similar structures have shown MAO inhibitory activity, which could suggest a similar profile for this molecule .
Biochemical Pathways
The compound's interaction with biological targets may influence several pathways, including:
- Gene transcription regulation : Particularly affecting genes like Bcl-2, c-Myc, and CDK6, which are crucial in cell proliferation and survival.
Antiproliferative Effects
Preliminary studies suggest that the compound exhibits anti-proliferative activity against certain cancer cell lines. For example, its structural analogs have shown effectiveness in inhibiting tumor growth through mechanisms involving tubulin polymerization inhibition .
Pain Management and Metabolic Disorders
Emerging research indicates potential applications in treating:
- Pain : The compound may influence pain pathways.
- Metabolic disorders : Including obesity and diabetes, by modulating metabolic processes.
In Vitro Studies
In vitro assays have been conducted to evaluate the biological activity of this compound. These studies typically involve:
- Cell viability assays : To determine the effect on cancer cell lines.
- Enzyme inhibition assays : Such as MAO inhibition tests to assess neuropharmacological potential .
Summary of Biological Activities
Case Studies
- MAO Inhibition Study : A study on related compounds demonstrated that certain derivatives showed IC50 values as low as 0.060 μM against MAO-A, indicating strong inhibitory potential. This suggests that the target compound may exhibit similar or enhanced activity due to its unique structure .
- Anticancer Activity : Research on structurally related thiazole compounds revealed enhanced antiproliferative effects against melanoma and prostate cancer cells, emphasizing the importance of structural modifications in developing effective anticancer agents .
Comparison with Similar Compounds
Structural Analogs with Benzothiazole Moieties
4-(Benzo[d]thiazol-2-yl)-2-allyl-3-methyl-1-phenyl-1,2-dihydropyrazol-5-one
This compound (from ) shares the benzothiazole core but lacks the azetidine-piperidine scaffold. Instead, it incorporates a pyrazolone ring with an allyl substituent. The absence of the sulfonyl group and azetidine linker likely reduces its solubility compared to the target compound. Such structural differences may also alter target specificity; pyrazolone derivatives are often associated with anti-inflammatory activity, whereas sulfonyl-piperidine motifs are linked to kinase inhibition .- (4-(Azetidin-3-yl)piperazin-1-yl)(thiazol-2-yl)methanone Highlighted in , this analog replaces the benzothiazole with a simpler thiazole ring and substitutes the methylsulfonyl group with a piperazine-azetidine system. The molecular weight (252.34 g/mol) is significantly lower than the target compound’s estimated mass (~400–450 g/mol), impacting pharmacokinetics. The thiazole’s reduced aromaticity compared to benzothiazole may decrease binding affinity to hydrophobic enzyme pockets .
| Property | Target Compound | (4-(Azetidin-3-yl)piperazin-1-yl)(thiazol-2-yl)methanone |
|---|---|---|
| Molecular Formula | Not provided | C₁₁H₁₆N₄OS |
| Molecular Weight | ~400–450 g/mol (estimated) | 252.34 g/mol |
| Key Functional Groups | Benzothiazole, methylsulfonyl | Thiazole, azetidine-piperazine |
| Predicted Solubility | Moderate (sulfonyl group) | Lower (lack of polar substituents) |
Functional Comparisons: Bioactivity and Target Specificity
- Ferroptosis-Inducing Compounds (FINs) highlights that benzothiazole-containing compounds may act as FINs in oral squamous cell carcinoma (OSCC). The target compound’s benzothiazole moiety could facilitate ferroptosis induction, similar to natural compounds like salternamide E (). However, its methylsulfonyl group might enhance selectivity for cancer cells over normal tissues, a therapeutic advantage noted in FIN studies .
Enzyme Inhibition
Thiazol-2-ylhydrazone derivatives () exhibit MAO-B inhibitory activity. While the target compound lacks a hydrazone group, its benzothiazole and sulfonyl groups could interact with similar enzymatic pockets. The methylsulfonyl substituent may improve binding stability compared to nitro groups in related compounds .
Physicochemical and ADME Properties
- Solubility and Bioavailability The methylsulfonyl group in the target compound likely enhances water solubility compared to non-sulfonated analogs, as seen in sulfonamide drugs.
- Metabolic Stability The azetidine ring’s conformational rigidity may reduce metabolic degradation compared to larger, flexible heterocycles. This property is critical for oral administration, as noted in studies on azetidine-containing pharmaceuticals .
Clustering and Predictive Analysis
Using Jarvis-Patrick or Butina algorithms (), the target compound would cluster with other benzothiazole and sulfonamide derivatives. Key clustering drivers include:
Benzothiazole Core : Shared with anticancer agents like Elesclomol.
Sulfonyl Group : Common in kinase inhibitors (e.g., Dasatinib).
Azetidine-Piperidine Scaffold : Seen in neuromodulators and protease inhibitors.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
